tert-Butyl4-amino-2-chloronicotinate
Description
tert-Butyl 4-amino-2-chloronicotinate is a nicotinic acid derivative with a pyridine core substituted at positions 2 (chloro), 4 (amino), and the carboxylic acid group esterified with a tert-butyl moiety. This structure imparts distinct physicochemical properties, such as enhanced steric bulk and hydrolytic stability compared to smaller esters (e.g., methyl or ethyl). Its characterization typically involves spectroscopic techniques like NMR and UV, as demonstrated in studies of structurally diverse compounds .
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H2,12,13) |
InChI Key |
VSNJRNSBDHXOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-amino-2-chloronicotinate typically involves the reaction of tert-butyl nicotinate with appropriate reagents to introduce the amino and chlorine functionalities. One common method involves the Pd-catalyzed amidation of tert-butyl 2-chloronicotinate with an amine source under mild reaction conditions. The reaction is usually carried out in the presence of a weak base such as cesium carbonate or potassium carbonate at temperatures ranging from 40 to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl4-amino-2-chloronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted nicotinates with various functional groups.
Oxidation and Reduction Reactions: Products include nitro, nitroso, or reduced amine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl4-amino-2-chloronicotinate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-Butyl4-amino-2-chloronicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include esters with varying alkyl groups (methyl, ethyl) or halogen/amino substitutions at different positions. Examples:
- Methyl 4-amino-2-chloronicotinate: Smaller ester group, higher polarity.
- Ethyl 4-amino-3-chloronicotinate: Chloro at position 3 alters electronic distribution.
- tert-Butyl 4-amino-3-chloronicotinate: Positional isomer with distinct reactivity.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water | Key Functional Groups |
|---|---|---|---|---|---|
| tert-Butyl 4-amino-2-chloronicotinate | C₁₁H₁₅ClN₂O₂ | 242.70 | 145–147 | Low | Chloro (C2), Amino (C4), tert-butyl ester |
| Methyl 4-amino-2-chloronicotinate | C₇H₇ClN₂O₂ | 186.60 | 120–122 | Moderate | Chloro (C2), Amino (C4), methyl ester |
| Ethyl 4-amino-3-chloronicotinate | C₈H₉ClN₂O₂ | 200.62 | 98–100 | Moderate | Chloro (C3), Amino (C4), ethyl ester |
Key Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
